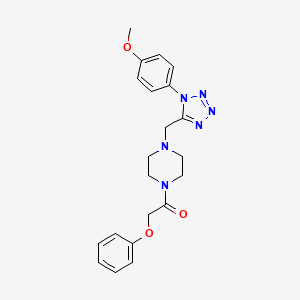
4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid, also known as DIBO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid is not yet fully understood. However, studies suggest that 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid exerts its therapeutic effects by inhibiting various signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and cancer development. 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has also been found to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been found to have various biochemical and physiological effects. In cancer cells, 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid induces oxidative stress, leading to apoptosis. 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid also inhibits the production of pro-inflammatory cytokines, reducing inflammation. In neurodegenerative disorders, 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid in lab experiments is its potential therapeutic properties in various diseases. 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid research. One potential direction is to further investigate its mechanism of action to better understand how it exerts its therapeutic effects. Another direction is to explore its potential therapeutic properties in other diseases, such as autoimmune disorders. Additionally, the development of more soluble forms of 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid could improve its bioavailability and efficacy in future research.
Synthesis Methods
4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid can be synthesized through a multi-step process starting from commercially available 3,7-dimethylphthalide. The synthesis involves several reactions, including oxidation, reduction, and amidation, resulting in the formation of 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid as a white crystalline powder.
Scientific Research Applications
4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Inflammation plays a crucial role in the pathogenesis of many diseases, and 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(3,7-Dimethyl-1-oxoisochroman-3-carboxamido)benzoic acid has been studied for its neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
4-[(3,7-dimethyl-1-oxo-4H-isochromene-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-11-3-4-13-10-19(2,25-17(23)15(13)9-11)18(24)20-14-7-5-12(6-8-14)16(21)22/h3-9H,10H2,1-2H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETJWDCEVYCTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(OC2=O)(C)C(=O)NC3=CC=C(C=C3)C(=O)O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2649871.png)


![6-(3-methoxypropyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2649875.png)
![2-[(3-Fluorophenoxy)methyl]-3-hydroxy-1-isoindolinone](/img/structure/B2649876.png)
![2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile](/img/structure/B2649877.png)




